molecular formula C11H19NO3 B1406870 tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate CAS No. 1558869-72-9

tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate

Cat. No. B1406870
CAS RN: 1558869-72-9
M. Wt: 213.27 g/mol
InChI Key: WLVHAJCRVANNGK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate” is not explicitly provided in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate” are not explicitly mentioned in the searched resources .

Scientific Research Applications

Polymerization Catalysts

Derivatives of 7-oxabicyclo[2.2.1]heptane, such as the one , have been utilized in radical-induced alkene polymerizations. These compounds can act as catalysts or initiators in the polymerization process, leading to the creation of new types of polymers with potential applications in materials science .

Biological Properties

Some derivatives are found in nature with interesting biological properties. Analogues of these compounds have been developed as bioactive substances, for instance, as herbicides due to their ability to interfere with plant growth and development .

Antitumor Activities

Further research into imides related to 7-oxabicyclo[2.2.1]heptane derivatives has shown potential antitumor activities. This suggests that tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate could be explored for its efficacy in cancer treatment or as a model compound for developing new antitumor drugs .

Synthesis of Natural Products

Compounds like ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, which is an intermediate in the synthesis of natural products such as jaspine B, indicate that your compound could be a valuable intermediate in synthesizing complex molecules with cytotoxic activity against human carcinoma cell lines .

Chemical Fragmentation

The Baeyer–Villiger oxidation is a common reaction used to cleave a C–C bond in 7-oxabicyclo[2.2.1]heptanes, which could be applied to tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate for studying or synthesizing new chemical structures .

Chemical Synthesis and Protection

The compound’s structure suggests it could be used in multi-step chemical syntheses that require protection strategies, such as Boc (tert-butyloxycarbonyl) protection, which is commonly used to protect amines during synthesis steps .

Safety and Hazards

The safety and hazards associated with “tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate” are not available in the searched resources .

properties

IUPAC Name

tert-butyl N-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-6-7-4-5-9(8)14-7/h7-9H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVHAJCRVANNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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